molecular formula C13H18N2S B13609457 1-Benzylpiperidine-2-carbothioamide

1-Benzylpiperidine-2-carbothioamide

Cat. No.: B13609457
M. Wt: 234.36 g/mol
InChI Key: WFXITQXCXCPTEM-UHFFFAOYSA-N
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Description

1-Benzylpiperidine-2-carbothioamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound is characterized by the presence of a benzyl group attached to the piperidine ring and a carbothioamide group at the second position of the piperidine ring.

Preparation Methods

The synthesis of 1-Benzylpiperidine-2-carbothioamide can be achieved through several synthetic routes. One common method involves the reaction of 1-benzylpiperidine with thiocarbonyldiimidazole under controlled conditions. The reaction typically proceeds as follows:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Benzylpiperidine-2-carbothioamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, acids, bases, and solvents like dichloromethane, ethanol, and water. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzylpiperidine-2-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzylpiperidine-2-carbothioamide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. The compound may also exert its effects by modulating oxidative stress pathways, thereby providing neuroprotective benefits .

Comparison with Similar Compounds

1-Benzylpiperidine-2-carbothioamide can be compared with other similar compounds, such as:

    1-Benzylpiperidine-4-carboxamide: This compound has a carboxamide group instead of a carbothioamide group. It exhibits different chemical reactivity and biological activity.

    1-Benzylpiperidine-2-carboxylic acid: This compound has a carboxylic acid group at the second position of the piperidine ring. It is used in different synthetic applications and has distinct pharmacological properties.

    1-Benzylpiperidine-2-thiol: This compound has a thiol group at the second position of the piperidine ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H18N2S

Molecular Weight

234.36 g/mol

IUPAC Name

1-benzylpiperidine-2-carbothioamide

InChI

InChI=1S/C13H18N2S/c14-13(16)12-8-4-5-9-15(12)10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H2,14,16)

InChI Key

WFXITQXCXCPTEM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=S)N)CC2=CC=CC=C2

Origin of Product

United States

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